
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a dihydro-oxazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl nitrite with appropriate starting materials under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal-free conditions, and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite and iron catalysts are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is a typical reagent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The tert-butyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl acetoacetate: An intermediate in the synthesis of various organic chemicals.
tert-Butyl nitrite: Used as a co-catalyst in oxidation reactions.
Uniqueness
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure provides a balance of stability and reactivity, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
(6S)-6-tert-butyl-5-methoxy-6-methyl-3H-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)10(4)8(13-5)11-6-7(12)14-10/h6H2,1-5H3/t10-/m1/s1 |
Clave InChI |
KQLQSJJUUZQXGN-SNVBAGLBSA-N |
SMILES isomérico |
C[C@@]1(C(=NCC(=O)O1)OC)C(C)(C)C |
SMILES canónico |
CC1(C(=NCC(=O)O1)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)

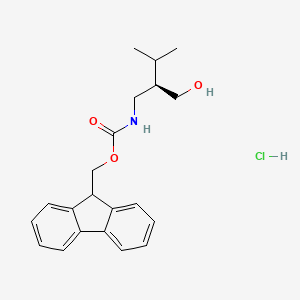
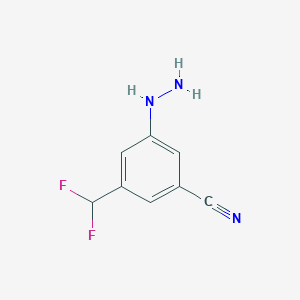
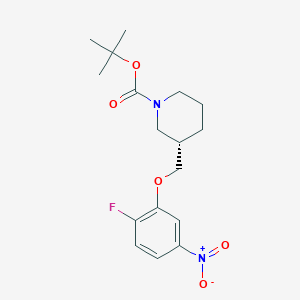
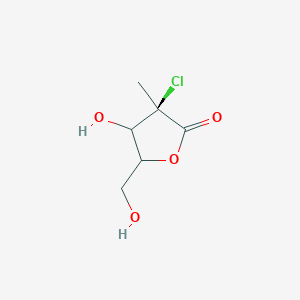
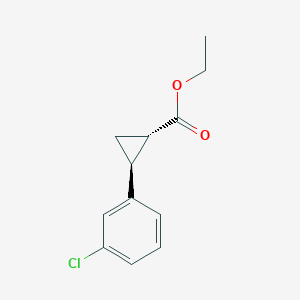
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)
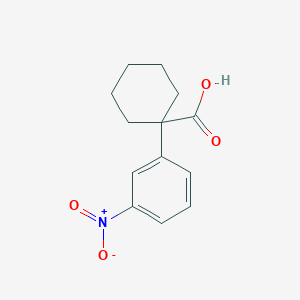

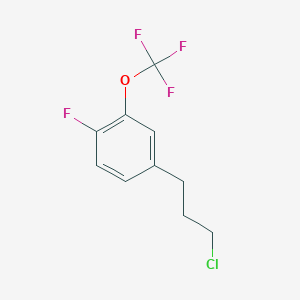
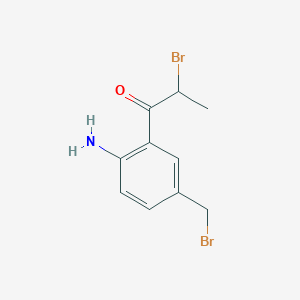

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)
